N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide is a complex organic compound that features a benzothiazole ring, a methoxy group, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide typically involves the reaction of 6-methoxy-1,3-benzothiazole with 5-nitrofuran-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent selection and purification steps are also crucial in scaling up the production process to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrofuran moiety.
Medicine: Explored for its potential use in developing new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide is primarily attributed to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-2-furamide is unique due to the presence of both a benzothiazole ring and a nitrofuran moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9N3O5S |
---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H9N3O5S/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17) |
InChI Key |
GWUVRBRWNNWQJC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
solubility |
2 [ug/mL] |
Origin of Product |
United States |
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